5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2825005-05-6
VCID: VC18156914
InChI: InChI=1S/C9H9BrFN.ClH/c10-7-3-1-5-6(9(7)11)2-4-8(5)12;/h1,3,8H,2,4,12H2;1H
SMILES:
Molecular Formula: C9H10BrClFN
Molecular Weight: 266.54 g/mol

5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

CAS No.: 2825005-05-6

Cat. No.: VC18156914

Molecular Formula: C9H10BrClFN

Molecular Weight: 266.54 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride - 2825005-05-6

Specification

CAS No. 2825005-05-6
Molecular Formula C9H10BrClFN
Molecular Weight 266.54 g/mol
IUPAC Name 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride
Standard InChI InChI=1S/C9H9BrFN.ClH/c10-7-3-1-5-6(9(7)11)2-4-8(5)12;/h1,3,8H,2,4,12H2;1H
Standard InChI Key YEZPDQHJLCVYGM-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(C1N)C=CC(=C2F)Br.Cl

Introduction

Structural and Physicochemical Properties

Molecular Composition

The compound is a hydrochloride salt of the parent amine, 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine, with the molecular formula C₉H₁₀BrClFN and a molecular weight of 266.54 g/mol. Key structural features include:

  • A bicyclic indene scaffold with a fused five-membered ring.

  • Substituents: bromine at position 5, fluorine at position 4, and an amine group at position 1 .

Table 1: Structural Identifiers

PropertyValueSource
CAS Number2825005-05-6
IUPAC Name5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
SMILESC1CC2=C(C1N)C=CC(=C2F)Br.Cl
InChIKeyYEZPDQHJLCVYGM-UHFFFAOYSA-N
Molecular FormulaC₉H₁₀BrClFN

Spectroscopic and Computational Data

  • Predicted Collision Cross Section (CCS): Ranges from 145.5–151.9 Ų for various adducts (e.g., [M+H]⁺: 146.4 Ų) .

  • Mass Spectrometry: Major adducts include [M+H]⁺ (m/z 229.99751) and [M+Na]⁺ (m/z 251.97945) .

Synthesis and Preparation

Synthetic Routes

The hydrochloride salt is typically synthesized via a two-step process:

  • Parent Amine Synthesis:

    • Bromo-fluoro-indanone precursors (e.g., 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one, CAS: 127425-74-5) are reduced using agents like sodium borohydride (NaBH₄) in methanol .

    • Example: Reduction of 6-bromo-4-fluoroindan-1-one with NaBH₄ yields the corresponding amine .

  • Salt Formation:

    • The free amine is treated with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .

Table 2: Key Synthetic Intermediates

IntermediateCAS NumberRole in Synthesis
5-Bromo-4-fluoroindan-1-one127425-74-5Ketone precursor
(R)-5-Bromo-4-fluoroindanylamine2703746-35-2Chiral amine intermediate

Chirality and Resolution

  • The (R)-enantiomer (CAS: 2703746-35-2) is resolved using chiral chromatography (e.g., Chiralpak® columns) .

  • Industrial-scale production employs continuous flow reactors to optimize yield (>95%) and purity .

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